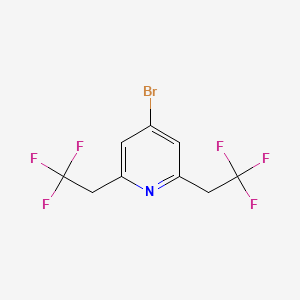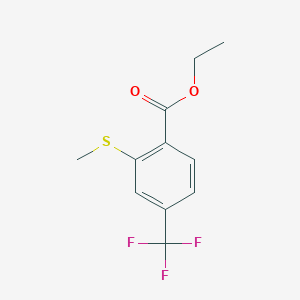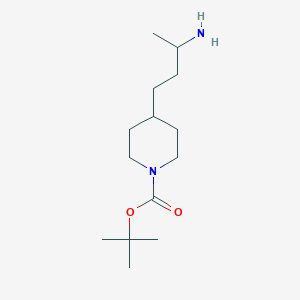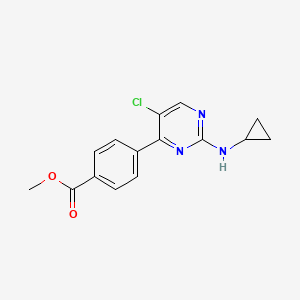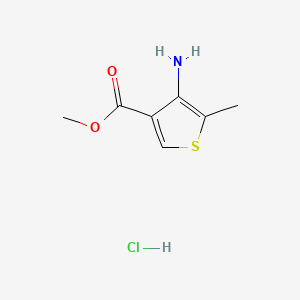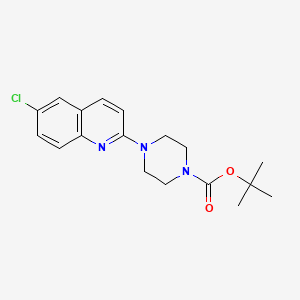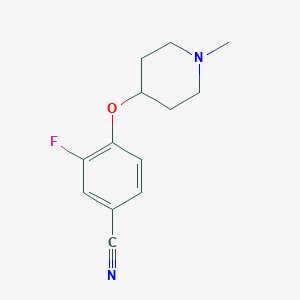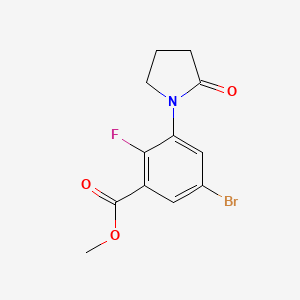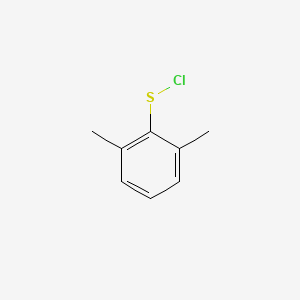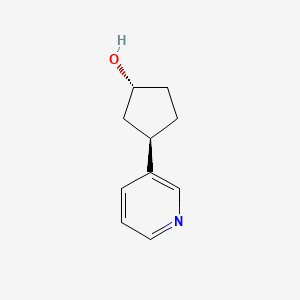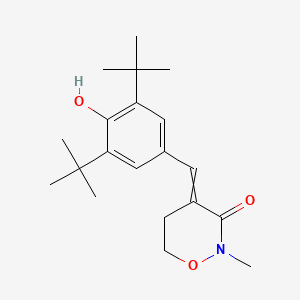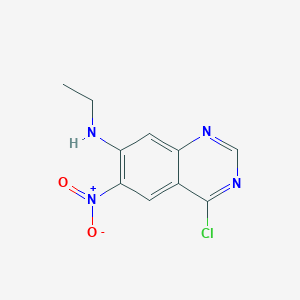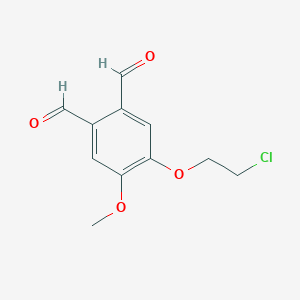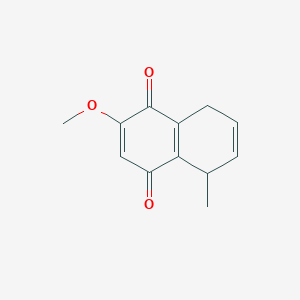
N,3,3-trimethoxy-N-methylcyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3,3-trimethoxy-N-methylcyclobutanecarboxamide: is an organic compound with the molecular formula C9H17NO4 It is a derivative of cyclobutanecarboxamide, featuring three methoxy groups and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,3,3-trimethoxy-N-methylcyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with methanol in the presence of a catalyst to form the corresponding ester. This ester is then reacted with methylamine and methanol under controlled conditions to yield the final product. The reaction conditions often include moderate temperatures and the use of a suitable solvent to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions: N,3,3-trimethoxy-N-methylcyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N,3,3-trimethoxy-N-methylcyclobutanecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of N,3,3-trimethoxy-N-methylcyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparación Con Compuestos Similares
- N-methylcyclobutanecarboxamide
- 3,4,5-trimethoxybenzoic acid
- N,N-diallyl-3,4,5-trimethoxybenzamide
Comparison: N,3,3-trimethoxy-N-methylcyclobutanecarboxamide is unique due to the presence of three methoxy groups and a methyl group on the nitrogen atom. This structural feature distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity. For example, the presence of multiple methoxy groups may enhance its solubility and interaction with specific molecular targets compared to compounds with fewer or no methoxy groups.
Propiedades
Número CAS |
1080636-92-5 |
|---|---|
Fórmula molecular |
C9H17NO4 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
N,3,3-trimethoxy-N-methylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C9H17NO4/c1-10(14-4)8(11)7-5-9(6-7,12-2)13-3/h7H,5-6H2,1-4H3 |
Clave InChI |
MCHICPMEKADEIK-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1CC(C1)(OC)OC)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
